YK-3-237 is a small molecule compound recognized for its role as a potent and selective activator of sirtuin 1 (SIRT1) [, , , ]. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in regulating various cellular processes, including metabolism, stress response, and aging. YK-3-237 exhibits promising anti-proliferative effects, particularly in cancer cells []. This compound acts by enhancing SIRT1 activity, thereby influencing downstream signaling pathways and ultimately modulating cellular functions.
YK-3-237 is classified as a Sirtuin 1 activator and is derived from boronic acid derivatives of resveratrol. It has been studied primarily for its effects on sperm capacitation and its ability to inhibit the proliferation of certain cancer cell lines, particularly those expressing mutant p53 . The compound is cataloged under the CAS number 1215281-19-8 .
The synthesis of YK-3-237 involves several key steps that utilize boronic acid chemistry to create the desired molecular structure. While specific proprietary methods may vary, the general synthesis can be outlined as follows:
The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary .
The molecular structure of YK-3-237 can be described by its chemical formula, which includes a boronic acid functional group that is pivotal for its biological activity.
The presence of these functional groups allows YK-3-237 to engage in various biochemical interactions, particularly with proteins involved in acetylation and deacetylation processes .
YK-3-237 participates in several significant chemical reactions:
The mechanism by which YK-3-237 operates involves several biochemical pathways:
These properties are essential for understanding how YK-3-237 behaves in biological systems and its potential for therapeutic applications.
YK-3-237 has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2